molecular formula C14H12F3NO2S B3130417 Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate CAS No. 343322-67-8

Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

Cat. No. B3130417
CAS RN: 343322-67-8
M. Wt: 315.31 g/mol
InChI Key: KWMDVZXPWNHUHS-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The thiazole ring is substituted with a methyl group at the 5-position and a phenyl ring at the 2-position. The phenyl ring is further substituted with a trifluoromethyl group. The carboxylate group is attached to the 4-position of the thiazole ring and is esterified with an ethyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the ester group might undergo hydrolysis, and the aromatic ring might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group might increase its solubility in polar solvents .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target receptor tyrosine kinases . These receptors play a crucial role in many cellular processes, including cell growth, differentiation, and metabolism.

Mode of Action

It’s known that the trifluoromethyl group (−cf3) can enhance the potency of drugs by forming key hydrogen bonding interactions with proteins . This interaction could potentially alter the function of the target protein, leading to changes in cellular processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promising biological activity, future research might focus on optimizing its structure for better efficacy or lower toxicity .

properties

IUPAC Name

ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-5-4-6-10(7-9)14(15,16)17/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMDVZXPWNHUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164251
Record name Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

CAS RN

343322-67-8
Record name Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343322-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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